N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide
Description
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide is a synthetic small molecule characterized by a pyridazine core substituted with a methylsulfonyl group at the 6-position, a phenyl ring at the 3-position, and a diphenylacetamide moiety. Its structure integrates key pharmacophoric elements:
- Pyridazine ring: A six-membered aromatic heterocycle with two nitrogen atoms, contributing to hydrogen-bonding interactions.
- Methylsulfonyl group (-SO₂CH₃): Enhances solubility and serves as a hydrogen-bond acceptor, often critical for target engagement.
- Diphenylacetamide: Provides lipophilicity and steric bulk, influencing membrane permeability and target specificity.
This compound is hypothesized to exhibit activity in kinase inhibition or receptor modulation, though specific biological targets require further validation.
Properties
IUPAC Name |
N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S/c1-32(30,31)23-16-15-22(27-28-23)20-13-8-14-21(17-20)26-25(29)24(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-17,24H,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGGJWYKMIEQFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide is the Cell division protein ZipA . This protein plays a crucial role in bacterial cell division, particularly in Escherichia coli (strain K12) and Shigella flexneri.
Comparison with Similar Compounds
Structural Analogues from Patent Literature
The European Patent EP3348550A1 outlines structurally related compounds, primarily benzothiazole derivatives, which share the acetamide backbone but differ in heterocyclic cores and substituents. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations :
- Heterocyclic Core : Pyridazine (target compound) vs. benzothiazole (analogues) alters electronic properties and hydrogen-bonding capacity. Pyridazine’s dual nitrogen atoms may enhance binding to polar enzyme pockets .
- Substituent Effects : Methylsulfonyl groups improve solubility, while trifluoromethyl or chloro substituents modulate electron density and stability .
Piperidine-Based Analogues with Methylsulfonyl Groups
The Patent Office Journal (2017) describes piperidine derivatives such as 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol , which share the methylsulfonylphenyl motif but lack the acetamide backbone.
Table 2: Comparison with Piperidine Derivatives
Insights :
- The methylsulfonylphenyl group is a common pharmacophore, suggesting shared targeting of sulfonyl-binding enzymes or receptors.
- Piperidine derivatives prioritize conformational flexibility (e.g., tetrahydropyridine rings) for CNS penetration, whereas the target compound’s rigid acetamide may favor peripheral action .
Excluded Compounds in Patent Claims
EP3348550A1 explicitly excludes compounds like N-(6-nitrobenzothiazole-2-yl)-3-phenylpropanamide and N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide , which differ in:
- Nitro groups : Introduce redox-sensitive moieties, increasing toxicity risks.
- Fluorophenyl groups : Enhance binding to aromatic pockets but reduce metabolic stability.
These exclusions highlight the patent’s focus on optimizing diphenylacetamide derivatives with pyridazine/benzothiazole cores for balanced efficacy and safety.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
